molecular formula C17H25ClN4O4S2 B14042410 Cefathiamidine lactone hcl

Cefathiamidine lactone hcl

Cat. No.: B14042410
M. Wt: 449.0 g/mol
InChI Key: PALMMXLBZAJRBE-XRZFDKQNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cefathiamidine lactone hydrochloride is a first-generation cephalosporin antibiotic. It is known for its broad-spectrum antibacterial activity, particularly against Gram-positive bacteria. This compound is used in the treatment of various bacterial infections, including those of the respiratory tract, skin, and soft tissues .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of cefathiamidine lactone hydrochloride involves several steps. One common method includes dissolving cefathiamidine in water or a water-containing solvent, followed by the addition of hydrochloric acid to form the hydrochloride salt . The reaction conditions typically involve controlled temperatures and pH levels to ensure the stability and purity of the final product.

Industrial Production Methods

Industrial production of cefathiamidine lactone hydrochloride often employs high-performance liquid chromatography (HPLC) and mass spectrometry (MS) for quality control and to confirm the structure of the compound . The process is designed to be scalable, ensuring that large quantities of the compound can be produced efficiently.

Chemical Reactions Analysis

Types of Reactions

Cefathiamidine lactone hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of different oxidation products.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: Substitution reactions often involve the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce different oxidized derivatives of cefathiamidine lactone hydrochloride .

Mechanism of Action

Cefathiamidine lactone hydrochloride exerts its antibacterial effects by inhibiting the synthesis of bacterial cell walls. It targets penicillin-binding proteins (PBPs), which are essential for the cross-linking of peptidoglycan layers in the bacterial cell wall. By binding to these proteins, cefathiamidine lactone hydrochloride disrupts the cell wall synthesis, leading to bacterial cell lysis and death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cefathiamidine lactone hydrochloride is unique due to its specific structure, which includes a lactone ring. This structural feature contributes to its stability and effectiveness against certain bacterial strains .

Properties

Molecular Formula

C17H25ClN4O4S2

Molecular Weight

449.0 g/mol

IUPAC Name

[2-[[(4R,5R)-3,11-dioxo-10-oxa-6-thia-2-azatricyclo[6.3.0.02,5]undec-1(8)-en-4-yl]amino]-2-oxoethyl] N,N'-di(propan-2-yl)carbamimidothioate;hydrochloride

InChI

InChI=1S/C17H24N4O4S2.ClH/c1-8(2)18-17(19-9(3)4)27-7-11(22)20-12-14(23)21-13-10(5-25-16(13)24)6-26-15(12)21;/h8-9,12,15H,5-7H2,1-4H3,(H,18,19)(H,20,22);1H/t12-,15-;/m1./s1

InChI Key

PALMMXLBZAJRBE-XRZFDKQNSA-N

Isomeric SMILES

CC(C)NC(=NC(C)C)SCC(=O)N[C@H]1[C@@H]2N(C1=O)C3=C(COC3=O)CS2.Cl

Canonical SMILES

CC(C)NC(=NC(C)C)SCC(=O)NC1C2N(C1=O)C3=C(COC3=O)CS2.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.